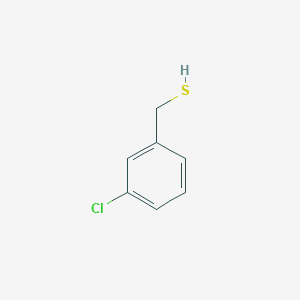

(3-Chlorophenyl)methanethiol

Descripción general

Descripción

“(3-Chlorophenyl)methanethiol” is a chemical compound with the CAS Number: 25697-57-8 . Its molecular weight is 158.65 and its IUPAC name is this compound . It is typically stored at 4 degrees Celsius and is in liquid form .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, studies on methanethiol, a related compound, have been conducted. For instance, methanethiol can be converted into olefins, which are widely used for making plastics .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 158.65 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis : (3-Chlorophenyl)methanethiol has been involved in studies related to the formation of methional and methanethiol from methionine. This reaction, catalyzed by iron or manganous ions, produces methionine sulphoxide and dimethyl disulfide, with methional postulated as an intermediate (Wainwright, McMahon, & McDowell, 1972). Another study discusses the catalytic synthesis of methanethiol from hydrogen sulfide and carbon monoxide over vanadium-based catalysts, highlighting the high activity and selectivity of these catalysts in producing methanethiol (Mul, Wachs, & Hirschon, 2003).

Adsorption and Surface Chemistry : Research has been conducted on the adsorption of methanethiolate on surfaces like Au(111), revealing insights into the chemisorptive bonding of methanethiolate on gold surfaces at a single-molecule level (Maksymovych, Sorescu, & Yates, 2006).

Oxidation and Decomposition Studies : Studies on the oxidation of methanethiol in the presence of transition metals and ascorbate have shown how this process can lead to the formation of compounds like dimethyl trisulfide (Chin & Lindsay, 1994). Additionally, the thermal decomposition of methanethiol on surfaces like Pt(111) has been explored, providing insights into the structure and bonding of surface intermediates formed during dehydrogenation of adsorbed methanethiol (Rufael, Koestner, Kollin, Salmeron, & Gland, 1993).

Environmental Impact and Monitoring : The environmental impact of methanethiol, particularly its emission from industrial sources and its behavior in the atmosphere, has been a subject of research. For instance, a study on atmospheric methanethiol emitted from a pulp and paper plant near Lake Baikal provides valuable data on the environmental behavior of this compound (Toda et al., 2010).

Direcciones Futuras

Methanethiol, a related compound, has been suggested as a potential new feedstock in C1 chemistry . It can be converted into ethylene, the main building block for polyethylene . This suggests that “(3-Chlorophenyl)methanethiol” and similar compounds could have potential future applications in the chemical industry.

Mecanismo De Acción

Target of Action

It is known that methanethiol, a related compound, interacts with selenium-binding protein 1 (selenbp1) in the body . SELENBP1 is considered a tumor suppressor and is often downregulated in tumor tissues .

Mode of Action

Methanethiol, a similar compound, is rapidly degraded through the methanethiol oxidase (MTO) activity of SELENBP1

Biochemical Pathways

Methanethiol, a related compound, is known to be involved in sulfur metabolism . Methanethiol becomes rapidly degraded through the MTO activity of SELENBP1 . Dysregulation of sulfur metabolism, which may result in elevated levels of volatile sulfur compounds (VSCs) like methanethiol, has been observed in cancer patients .

Result of Action

Methanethiol, a related compound, is known to have an inhibitory effect on methane oxidation and growth of certain methanotrophs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Chlorophenyl)methanethiol. For instance, methanotrophs, which are able to metabolize volatile organic sulfur compounds (VOSCs) like methanethiol, can influence the microbial community structure and function of the ecosystem . In return, the microbial community structure and environmental factors can affect the growth metabolism of methanotrophs .

Propiedades

IUPAC Name |

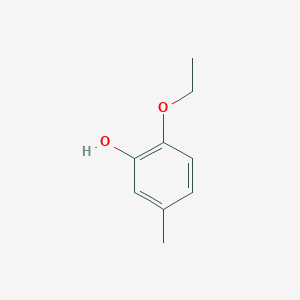

(3-chlorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLSTBYZKATUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309941 | |

| Record name | 3-Chlorobenzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25697-57-8 | |

| Record name | 3-Chlorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25697-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040936.png)

![2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040937.png)

![2-Chloro-3-[({[(3-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040940.png)

![methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3040943.png)

![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)

![2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040948.png)

![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)

![N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040953.png)

![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B3040955.png)

![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate](/img/structure/B3040956.png)